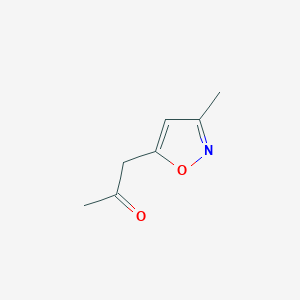

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

概述

描述

准备方法

合成路线和反应条件

苄基丝氨酸可以通过几种方法合成。一种常见的方法包括保护丝氨酸的氨基和羧基,然后引入苄基。然后将受保护的丝氨酸衍生物脱保护,得到苄基丝氨酸。另一种方法涉及在碱性条件下使用苄基卤化物直接苄基化丝氨酸。

工业生产方法

苄基丝氨酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括结晶和纯化等步骤以获得最终产品。

化学反应分析

反应类型

苄基丝氨酸会发生各种化学反应,包括:

氧化: 苄基丝氨酸可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将苄基丝氨酸转化为其还原形式。

取代: 苄基丝氨酸可以发生亲核取代反应,其中苄基可以被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 可以在碱性或酸性条件下使用胺类和硫醇类等亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生苄基丝氨酸氧代衍生物,而取代反应可能会产生各种苄基取代化合物。

科学研究应用

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and analytical chemistry.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, research has shown that this compound displays activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

There is growing evidence suggesting that oxazole derivatives can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This positions this compound as a potential lead compound for anticancer drug development.

Neuroprotective Effects

Research indicates that oxazole derivatives may also exhibit neuroprotective effects. A study conducted on neurodegenerative models showed that these compounds could protect neuronal cells from oxidative stress, suggesting a potential application in treating diseases such as Alzheimer's and Parkinson's.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's performance in various applications, including coatings and adhesives.

Photonic Materials

The unique optical properties of oxazole-containing compounds make them suitable for use in photonic devices. Research has indicated that these materials can be utilized in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), contributing to advancements in optoelectronic applications.

Chromatographic Techniques

This compound has been employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various biomolecules. Its ability to form stable derivatives enhances detection sensitivity and selectivity.

Sensor Development

The compound's chemical properties have also been explored for developing chemical sensors. Studies have demonstrated its potential for detecting specific ions or small molecules, which can be applied in environmental monitoring and food safety.

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent.

Case Study 2: Polymer Application Research

In a study focused on polymer applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, demonstrating enhanced durability and flexibility.

作用机制

苄基丝氨酸通过抑制氨基酸转运蛋白发挥作用,特别是丙氨酸、丝氨酸、半胱氨酸优先转运蛋白 2 (ASCT2) 和 L 型氨基酸转运蛋白 1 (LAT1)。通过阻断这些转运蛋白,苄基丝氨酸会破坏必需氨基酸(如亮氨酸和谷氨酰胺)的摄取,导致细胞活力和增殖降低 . 这种破坏通过激活转录因子 4 (ATF4) 激活氨基酸应答途径,进一步抑制癌细胞生长 .

相似化合物的比较

类似化合物

丝氨酸: 苄基丝氨酸的母体氨基酸,参与各种代谢途径。

丙氨酸: 另一种具有相似转运机制的氨基酸。

谷氨酰胺: 对细胞生长和增殖至关重要的氨基酸,通常是类似抑制剂的目标。

苄基丝氨酸的独特性

苄基丝氨酸的独特性在于它能够同时抑制多个氨基酸转运蛋白,使其成为癌细胞中氨基酸摄取的有效抑制剂。这种双重抑制机制使其区别于其他通常针对单个转运蛋白的化合物。

生物活性

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, a compound characterized by its oxazole moiety and ketone functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.15 g/mol. The presence of the oxazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

These findings highlight its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may involve the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazole compounds showed significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The results indicated that modifications in the oxazole structure could enhance efficacy .

- Inflammation Models : In animal models of inflammation, administration of compounds similar to this compound resulted in reduced edema and pain response, suggesting a potential role in treating inflammatory diseases .

属性

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEAXXRUSNIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。